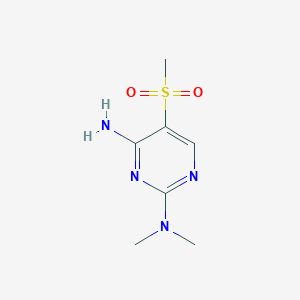

2-N,2-N-dimethyl-5-methylsulfonylpyrimidine-2,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrimidine derivatives, which includes compounds like “2-N,2-N-dimethyl-5-methylsulfonylpyrimidine-2,4-diamine”, often involves organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .

Chemical Reactions Analysis

Pyrimidines, including “2-N,2-N-dimethyl-5-methylsulfonylpyrimidine-2,4-diamine”, are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Material Properties

A variety of research studies have focused on the synthesis of polymers and assessment of their material properties using derivatives of diamine monomers, such as 2-N,2-N-dimethyl-5-methylsulfonylpyrimidine-2,4-diamine. Liaw et al. (2006) demonstrated the use of a diamine monomer for creating polyamides and polyimides with excellent solubility and thermal stability, potentially applicable in high-performance materials and electronics (Liaw, Huang, & Chen, 2006). Similarly, another study by Liaw et al. (1997) explored the synthesis of polyimides using a methyl-substituted arylene sulfone ether diamine, highlighting its potential in producing materials with high tensile strength and thermal stability (Liaw & Liaw, 1997).

Chemical Catalysis

Zhang et al. (2009) investigated the use of a diamine-functionalized ionic liquid in the hydrogenation of CO2 to formic acid, suggesting a potential application in catalysis and environmental chemistry (Zhang, Hu, Song, Li, Yang, & Han, 2009).

Photodimerization Studies

Research by Lisewski and Wierzchowski (1970) on the photodimerization of 2,4-diketopyrimidines, including derivatives of pyrimidine, in solid-state KBr matrices offers insights into the photochemical reactions of pyrimidine derivatives, which could be relevant in the field of photochemistry (Lisewski & Wierzchowski, 1970).

Synthesis of Biologically Active Compounds

A study by Le (2014) on the synthesis of 4,6-dimethyl-2-methanesulfonylpyrimidine, a key intermediate in the synthesis of many biologically active compounds, underscores the importance of pyrimidine derivatives in medicinal chemistry (Le, 2014).

Applications in Fuel Cells

Fang et al. (2002) explored the synthesis of sulfonated polyimides from sulfonated diamine monomers for use as polyelectrolytes in fuel cells, highlighting the potential of pyrimidine derivatives in energy technologies (Fang, Guo, Harada, Watari, Tanaka, Kita, & Okamoto, 2002).

Eigenschaften

IUPAC Name |

2-N,2-N-dimethyl-5-methylsulfonylpyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2S/c1-11(2)7-9-4-5(6(8)10-7)14(3,12)13/h4H,1-3H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEATNXWRBSWKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=N1)N)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methanesulfonyl-N2,N2-dimethylpyrimidine-2,4-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride](/img/structure/B2892949.png)

![5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2892954.png)

![Tert-butyl 4-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]thiane-4-carboxylate](/img/structure/B2892958.png)

![2-Methyl-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrazol-3-amine](/img/structure/B2892959.png)

![N-(1-cyano-1-methylethyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-N-methylacetamide](/img/structure/B2892960.png)